![molecular formula C22H23N3O2 B4430901 1-(2-ethoxy-1-naphthoyl)-4-(2-pyridinyl)piperazine](/img/structure/B4430901.png)
1-(2-ethoxy-1-naphthoyl)-4-(2-pyridinyl)piperazine
Overview
Description
1-(2-ethoxy-1-naphthoyl)-4-(2-pyridinyl)piperazine, commonly known as ENPP, is a synthetic compound that belongs to the family of naphthoylindole derivatives. ENPP is a potent agonist of the cannabinoid receptor CB1 and CB2, which are predominantly expressed in the central nervous system and immune cells, respectively. The compound has gained significant attention in the scientific community due to its potential applications in the field of pharmacology and drug discovery.
Mechanism of Action
ENPP exerts its pharmacological effects by binding to the CB1 and CB2 receptors, which are G-protein-coupled receptors. The compound binds to the receptors in a manner similar to that of the endogenous cannabinoid ligands, anandamide, and 2-arachidonoylglycerol. The binding of ENPP to the receptors activates various intracellular signaling pathways, leading to the modulation of neurotransmitter release and immune cell function.
Biochemical and physiological effects:
ENPP has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. ENPP has also been shown to modulate the function of immune cells, leading to the suppression of inflammation and the promotion of immune tolerance.
Advantages and Limitations for Lab Experiments
ENPP has several advantages for use in laboratory experiments. The compound is highly potent and exhibits a high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the pharmacology of these receptors. ENPP is also relatively stable and can be easily synthesized in large quantities. However, the compound has some limitations, including its potential toxicity and the lack of selectivity for the CB1 and CB2 receptors.
Future Directions
ENPP has several potential future directions for research. The compound has shown promising results in preclinical studies for the treatment of various neurological disorders, and further studies are needed to evaluate its safety and efficacy in clinical trials. ENPP also has potential applications in the field of cancer research, where it has been shown to exhibit potent anti-cancer properties. Further studies are needed to evaluate the potential of ENPP as a therapeutic agent for the treatment of various types of cancer. Additionally, ENPP can be used as a tool for studying the role of the endocannabinoid system in various physiological and pathological conditions.
Scientific Research Applications
ENPP has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to exhibit potent analgesic, anti-inflammatory, and anti-cancer properties. ENPP has also been studied for its potential use as a therapeutic agent for the treatment of various neurological disorders such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
(2-ethoxynaphthalen-1-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-2-27-19-11-10-17-7-3-4-8-18(17)21(19)22(26)25-15-13-24(14-16-25)20-9-5-6-12-23-20/h3-12H,2,13-16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIYTUDAJMUQLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCN(CC3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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